molecular formula C9H17BrO2 B14734699 Hexyl 3-bromopropanoate CAS No. 6282-50-4

Hexyl 3-bromopropanoate

Cat. No.: B14734699
CAS No.: 6282-50-4
M. Wt: 237.13 g/mol
InChI Key: SKMQINQBZSMTFL-UHFFFAOYSA-N
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Description

Hexyl 3-bromopropanoate is an organic compound with the molecular formula C9H17BrO2 and a molecular weight of 237.134 g/mol . It is an ester formed from hexanol and 3-bromopropanoic acid. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl 3-bromopropanoate can be synthesized through the esterification of hexanol with 3-bromopropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of anhydrous conditions and high-purity reactants is crucial to obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions: Hexyl 3-bromopropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, to form hexyl 3-hydroxypropanoate.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to hexanol and 3-bromopropanoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in an aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products:

    Nucleophilic Substitution: Hexyl 3-hydroxypropanoate.

    Reduction: Hexyl 3-hydroxypropanoate.

    Hydrolysis: Hexanol and 3-bromopropanoic acid.

Scientific Research Applications

Hexyl 3-bromopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of hexyl 3-bromopropanoate primarily involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.

Comparison with Similar Compounds

Hexyl 3-bromopropanoate can be compared with other similar compounds, such as:

    Methyl 3-bromopropanoate: Similar in structure but with a methyl group instead of a hexyl group.

    Ethyl 3-bromopropanoate: Contains an ethyl group instead of a hexyl group.

    Propyl 3-bromopropanoate: Contains a propyl group instead of a hexyl group.

Uniqueness: this compound is unique due to its longer carbon chain (hexyl group), which can influence its physical properties and reactivity compared to shorter-chain analogs.

Properties

CAS No.

6282-50-4

Molecular Formula

C9H17BrO2

Molecular Weight

237.13 g/mol

IUPAC Name

hexyl 3-bromopropanoate

InChI

InChI=1S/C9H17BrO2/c1-2-3-4-5-8-12-9(11)6-7-10/h2-8H2,1H3

InChI Key

SKMQINQBZSMTFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)CCBr

Origin of Product

United States

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